molecular formula C5H6ClN3 B13894074 3-Chloro-2,4-diaminopyridine CAS No. 1232431-15-0

3-Chloro-2,4-diaminopyridine

Cat. No.: B13894074
CAS No.: 1232431-15-0
M. Wt: 143.57 g/mol
InChI Key: LMXQZFLWOADSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,4-diaminopyridine is a chemical compound with the molecular formula C5H6ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of a chlorine atom and two amino groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,4-diaminopyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-chloro-3-nitropyridine. The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Catalytic hydrogenation is a preferred method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-diaminopyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Chloro-2,4-diaminopyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2,4-diaminopyridine involves its interaction with specific molecular targets. For instance, it can act as a voltage-gated potassium channel blocker, prolonging the action potential and increasing presynaptic calcium concentrations. This mechanism is particularly relevant in the treatment of neurological disorders such as Lambert-Eaton myasthenic syndrome .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-diaminopyridine
  • 2,3-Diaminopyridine
  • 3,4-Diaminopyridine

Uniqueness

3-Chloro-2,4-diaminopyridine is unique due to the specific positioning of the chlorine atom and amino groups on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

1232431-15-0

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

3-chloropyridine-2,4-diamine

InChI

InChI=1S/C5H6ClN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9)

InChI Key

LMXQZFLWOADSEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.